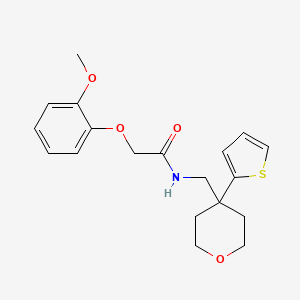

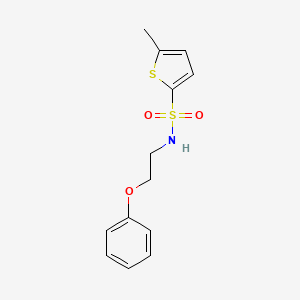

5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, such as “5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide”, often involves a protection/deprotection strategy. For instance, the synthesis of 17 phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides was carried out using a PMB (p-methoxybenzyl) protection/deprotection strategy .Chemical Reactions Analysis

Thiophene derivatives, including “5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide”, can undergo a variety of chemical reactions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .科学的研究の応用

Ocular Hypotensive Activity in Glaucoma Models

5-Methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide has been investigated for its potential in treating glaucoma. A study found that derivatives of this compound, specifically 5-substituted thieno[2,3-b]- and thieno[3,2-b)thiophene-2-sulfonamides, showed topical ocular hypotensive activity in glaucoma models. These derivatives were optimized for inhibitory potency against carbonic anhydrase and water solubility, minimizing pigment binding in the iris (Prugh et al., 1991).

Anticonvulsant Activity

Another research highlighted the anticonvulsant properties of 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide derivatives. This study explored 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, noting that sulfones, particularly those with 3- or 4-halo substituents, exhibited significant anticonvulsant activity. One specific derivative demonstrated promising results in increasing cerebral blood flow in animals without excessive diuresis (Barnish et al., 1981).

Urease Inhibition and Antibacterial Properties

A 2017 study reported on the synthesis of thiophene sulfonamide derivatives exhibiting urease inhibition and hemolytic activities. One compound, 5-Phenylthiophene-2-sulfonamide, showed high urease inhibition activity. Additionally, these derivatives displayed antibacterial activities, emphasizing the potential of 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide in developing new antibacterial agents (Noreen et al., 2017).

Potent Endothelin Receptor Antagonists

Research in 1997 identified 2-aryloxycarbonylthiophene-3-sulfonamides, related to 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, as potent endothelin receptor antagonists. This discovery highlights the potential for applications in cardiovascular diseases (Raju et al., 1997).

Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth

A 2010 study explored the synthesis of a derivative of 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, which was found to potentiate nerve growth factor-induced neurite outgrowth. This suggests its potential application in neurology and the treatment of nerve damage or degeneration (Williams et al., 2010).

特性

IUPAC Name |

5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-11-7-8-13(18-11)19(15,16)14-9-10-17-12-5-3-2-4-6-12/h2-8,14H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBGTBZZTRFYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2795794.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)

![2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2795803.png)

![1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2795806.png)

![3-Cyclopropyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2795807.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2795808.png)

![3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2795811.png)